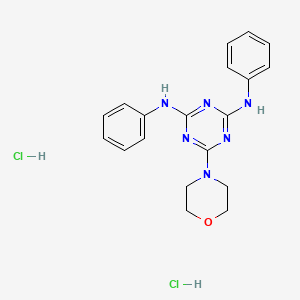

6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride

Description

6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine-based compound featuring a morpholino group at the 6-position and phenyl groups at the 2- and 4-positions, with two hydrochloride counterions enhancing its solubility. Triazine derivatives are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and agrochemicals. This compound’s dihydrochloride form likely improves its stability and bioavailability compared to its free base, making it valuable for pharmaceutical research .

Properties

IUPAC Name |

6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O.2ClH/c1-3-7-15(8-4-1)20-17-22-18(21-16-9-5-2-6-10-16)24-19(23-17)25-11-13-26-14-12-25;;/h1-10H,11-14H2,(H2,20,21,22,23,24);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBRMPUZKMBXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with morpholine and aniline derivatives. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:

Step 1: Cyanuric chloride is reacted with morpholine to form 2-chloro-4,6-dimorpholino-1,3,5-triazine.

Step 2: The intermediate is then reacted with aniline derivatives to yield the final product, 6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alkoxides, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 6-morpholino-N2,N4-diphenyl-1,3,5-triazine can inhibit the proliferation of various cancer cell lines. The mechanism often involves interference with DNA synthesis and repair pathways .

2. Antiviral Properties

Triazine derivatives have been investigated for their antiviral activities. They may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. The presence of morpholine groups is believed to enhance solubility and bioavailability, making these compounds promising candidates for further development .

Material Science Applications

1. UV Absorption

6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride has potential as a UV absorber in various materials. Its ability to absorb ultraviolet light can protect polymers and other materials from photodegradation. This property is particularly valuable in coatings and plastics where UV stability is crucial .

2. Photostabilizers

Incorporating this compound into polymer matrices can enhance the longevity and durability of materials exposed to sunlight. This application is significant in industries such as automotive and construction where material degradation due to UV exposure can lead to economic losses .

Case Studies

Mechanism of Action

The mechanism of action of 6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related triazine derivatives, focusing on substituent effects, synthesis routes, and biological or physicochemical properties.

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Comparisons

Substituent Effects on Bioactivity The morpholino group at position 6 (target compound) contributes to electron-donating properties and improved solubility compared to chloro-substituted analogs (e.g., 6-chloro-N2,N4-diphenyl-triazine in ). The dihydrochloride salt further enhances aqueous solubility, critical for in vivo applications . Chloro-substituted derivatives (e.g., 4-chloro-N,N-diethyl-6-morpholino-triazine in ) are often intermediates for nucleophilic substitution reactions, enabling diversification into bioactive molecules .

Synthetic Routes The target compound’s synthesis likely follows methods similar to , where morpholino and phenyl groups are introduced via sequential substitutions on cyanuric chloride. Yields for such reactions typically range from 50% to 81% depending on substituent steric effects . In contrast, anthracene-functionalized triazines () require hydrazine linkers for G-quadruplex recognition, a niche application in cancer therapeutics .

Biological Activity The anthracene-hydrazinyl triazine (9CI) in exhibits selective binding to c-MYC G-quadruplex DNA, a property absent in morpholino-diphenyl analogs. This highlights how aromatic substituents (anthracene vs. phenyl) dictate target specificity . 6-Chloro-N2,N4-diphenyl-triazine () demonstrates potent antiviral activity against tobacco mosaic virus (TMV), suggesting that chloro groups may enhance agrochemical utility compared to morpholino derivatives .

Physicochemical Properties Dihydrochloride salts (target compound) exhibit higher polarity and water solubility than neutral analogs like 4,6-dimorpholino-triazines (), which are lipophilic and suited for kinase inhibition studies .

Biological Activity

6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride, also known as 2,4-dianilino-6-(4-morpholinyl)-1,3,5-triazine, is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity based on various studies and research findings.

- Molecular Formula : C19H20N6O

- Molecular Weight : 348.41 g/mol

- CAS Number : 43167-79-9

- Melting Point : 194°C to 196°C

- IUPAC Name : 6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including the compound . A significant focus has been on its ability to inhibit the proliferation of various cancer cell lines:

- Antiproliferative Activity :

-

Structure-Activity Relationship (SAR) :

- A library of compounds with similar triazine scaffolds was synthesized to evaluate their biological activity. The most promising derivatives exhibited potent anticancer properties with specific IC50 values indicating their effectiveness .

- A quantitative structure-activity relationship (QSAR) model was developed to predict the activity of new compounds based on structural variations .

The mechanism by which these triazine derivatives exert their anticancer effects includes:

- Inhibition of key enzymes involved in cancer cell proliferation such as DNA topoisomerase IIα and various kinases.

- Interaction with receptors relevant to cancer pathways .

Study 1: Antiproliferative Screening

A study conducted on a series of 6,N2-diaryl-1,3,5-triazine derivatives demonstrated that specific modifications led to enhanced selectivity against cancer cells. The tested compounds were evaluated across multiple breast cancer cell lines and showed varying degrees of effectiveness based on their structural attributes .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB231 | 5.0 |

| Compound B | MCF-7 | 15.0 |

| Compound C | SKBR-3 | 20.0 |

Study 2: QSAR Model Development

The development of a QSAR model allowed for the identification of structural features that contribute to the biological activity of triazine derivatives. This model aids in the rational design of new compounds with improved efficacy against cancer cells .

Q & A

Basic: What are the key synthetic routes for preparing 6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride?

The synthesis typically involves sequential nucleophilic substitutions on a cyanuric chloride core:

Triazine Core Formation : React cyanuric chloride with substituted anilines (e.g., diphenylamine) under anhydrous conditions in polar aprotic solvents (e.g., 1,4-dioxane) at 0–5°C to form intermediates .

Morpholino Substitution : Introduce the morpholino group via substitution of the remaining chlorine atom on the triazine ring, often requiring reflux conditions (~80–100°C) .

Dihydrochloride Salt Formation : Treat the free base with HCl in a solvent like ethanol to precipitate the dihydrochloride salt .

Key Optimization : Control stoichiometry, temperature, and reaction time to minimize byproducts (e.g., over-substitution). Use TLC or HPLC to monitor reaction progress .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., phenyl, morpholino groups) and proton environments. For example, aromatic protons appear at δ 6.8–7.5 ppm, while morpholino protons resonate at δ 3.5–4.0 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 477.4 g/mol) .

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, as seen in related triazine derivatives .

Advanced: How do substituents on the phenyl rings influence biological activity (e.g., IC50 values)?

Substituents modulate lipophilicity, electron density, and target binding. For example:

- 3,4-Dimethylphenyl : Enhances steric bulk, increasing IC50 values (e.g., 15.83 μM in MDA-MB231 cells) compared to unsubstituted phenyl groups (12.21 μM in HepG2) .

- 4-Ethylphenyl : Improves solubility but may reduce potency due to altered π-π stacking with target proteins .

Methodological Insight : Use QSAR modeling to predict activity trends. Compare substituent effects via in vitro assays (e.g., MTT) across cell lines .

Advanced: How can researchers resolve contradictions in reported IC50 values across studies?

- Standardize Assay Conditions : Variations in cell culture media, incubation time, or solvent (e.g., DMSO concentration) significantly impact results. Replicate studies under identical conditions .

- Meta-Analysis : Pool data from multiple sources (e.g., PubChem, peer-reviewed studies) and apply statistical tools (e.g., ANOVA) to identify outliers .

- Validate Targets : Use siRNA knockdown or CRISPR to confirm target specificity, ruling off-target effects .

Advanced: What strategies optimize reaction yield during morpholino group introduction?

- Solvent Selection : Use high-boiling solvents (e.g., toluene) for reflux reactions to ensure complete substitution .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

- Purification : Employ column chromatography (silica gel, CH2Cl2/MeOH gradient) to isolate the product from unreacted morpholine .

Basic: What are the primary biological mechanisms of action for this compound?

- Kinase Inhibition : Binds ATP-binding pockets of kinases (e.g., PI3K/AKT pathway), disrupting phosphorylation cascades in cancer cells .

- DNA Intercalation : The planar triazine core may intercalate DNA, inducing apoptosis in rapidly dividing cells .

Validation Methods : Use SPR (surface plasmon resonance) for binding affinity studies and Western blotting to assess downstream protein modulation .

Advanced: How can researchers design derivatives to improve solubility without compromising activity?

- Polar Substituents : Introduce hydroxyl or amine groups on phenyl rings. For example, 4-hydroxyphenyl derivatives show enhanced aqueous solubility .

- Prodrug Approach : Mask morpholino groups with biodegradable esters, which hydrolyze in vivo .

- Salt Forms : Explore alternative counterions (e.g., mesylate) instead of dihydrochloride for pH-dependent solubility .

Basic: What are the stability profiles of this compound under various storage conditions?

- Solid State : Stable at −20°C in desiccated, light-protected containers for >2 years .

- Solution Phase : Degrades in aqueous buffers (t1/2 ~24 hrs at pH 7.4). Use fresh DMSO stock solutions for assays .

Analytical Monitoring : Track degradation via HPLC-UV (λ = 254 nm) and LC-MS .

Advanced: How do computational methods aid in predicting binding modes with molecular targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., hydrogen bonding with hinge regions) .

- MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Glu883 in PI3Kγ) .

Validation : Correlate docking scores with experimental IC50 values to refine models .

Advanced: What are the limitations of current SAR studies, and how can they be addressed?

- Limited Structural Diversity : Most studies focus on phenyl/morpholino variants. Expand to heteroaryl (e.g., pyridyl) or sp3-rich substituents .

- In Vivo Data Gaps : Few studies report pharmacokinetics. Conduct rodent ADMET studies to bridge in vitro-in vivo translation .

- Target Polypharmacology : Use proteome-wide profiling (e.g., KINOMEscan) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.